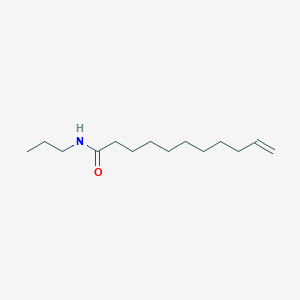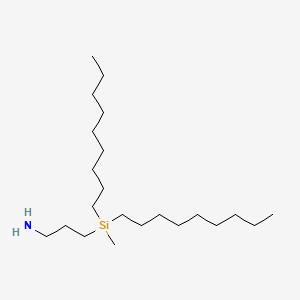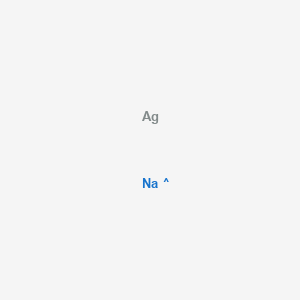
Silver;sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silver sodium compounds, particularly silver sodium hydrogen zirconium phosphate, are of significant interest due to their unique properties and applications. These compounds combine the antimicrobial properties of silver with the chemical stability of sodium and zirconium phosphate, making them useful in various fields, including medicine, industry, and environmental science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Silver sodium compounds can be synthesized through various methods, including chemical reduction and biological synthesis. Common reducing agents used in these processes include sodium borohydride, sodium citrate, and ascorbate . The reaction typically involves the reduction of silver ions (Ag⁺) in aqueous or nonaqueous solutions, leading to the formation of silver nanoparticles.
Industrial Production Methods
Industrial production of silver sodium compounds often involves large-scale chemical reduction processes. These methods utilize reducing agents like sodium borohydride and sodium citrate to produce silver nanoparticles efficiently. The process parameters, such as temperature, pH, and concentration of reactants, are carefully controlled to ensure the desired size and shape of the nanoparticles .
Analyse Chemischer Reaktionen
Types of Reactions
Silver sodium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, silver ions can react with sodium hydroxide to form silver oxide (Ag₂O) and water . Additionally, silver ions can participate in redox reactions with other metal ions and organic compounds.
Common Reagents and Conditions
Common reagents used in the reactions of silver sodium compounds include sodium hydroxide, hydrochloric acid, and various reducing agents like sodium borohydride and sodium citrate . These reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products
The major products formed from the reactions of silver sodium compounds include silver oxide, silver chloride, and various silver nanoparticles. These products have diverse applications in fields like medicine, environmental science, and materials science .
Wissenschaftliche Forschungsanwendungen
Silver sodium compounds have a wide range of scientific research applications:
Chemistry: Used as catalysts in various chemical reactions due to their unique properties.
Biology: Employed in biological assays and imaging techniques.
Medicine: Utilized in antimicrobial coatings, wound dressings, and drug delivery systems.
Industry: Applied in the production of conductive inks, coatings, and sensors.
Wirkmechanismus
The mechanism of action of silver sodium compounds involves the interaction of silver ions with cellular components. Silver ions bind to nucleophilic amino acids, sulfhydryl, amino, imidazole, phosphate, and carboxyl groups in proteins, causing protein denaturation and enzyme inhibition . This leads to the disruption of cellular processes and ultimately cell death. The antimicrobial properties of silver sodium compounds are primarily due to these interactions.
Vergleich Mit ähnlichen Verbindungen
Silver sodium compounds can be compared with other similar compounds, such as:
Silver zeolite A: Contains silver, zinc, sodium, and ammonium alumino-silicate.
Silver zinc zeolite A: Contains silver, zinc, sodium, and magnesium alumino-silicate.
The uniqueness of silver sodium compounds lies in their combination of antimicrobial properties and chemical stability, making them suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
91572-30-4 |
|---|---|
Molekularformel |
AgNa |
Molekulargewicht |
130.858 g/mol |
IUPAC-Name |
silver;sodium |
InChI |
InChI=1S/Ag.Na |
InChI-Schlüssel |
KIIUTKAWYISOAM-UHFFFAOYSA-N |
Kanonische SMILES |
[Na].[Ag] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,3,3-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]propanoyl Fluoride](/img/structure/B14658780.png)
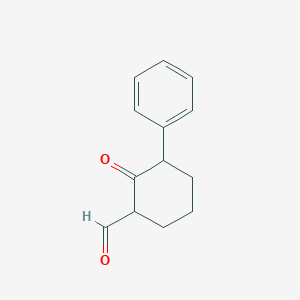
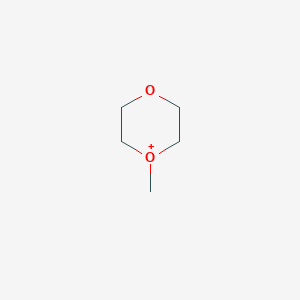
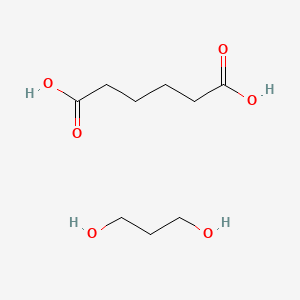
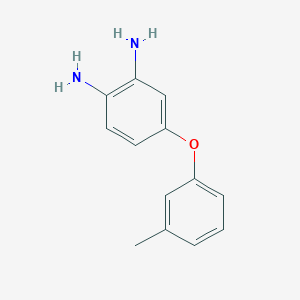

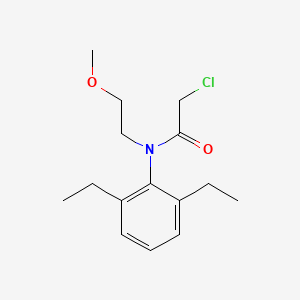
![1-{2-Hydroxy-4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}ethan-1-one](/img/structure/B14658824.png)
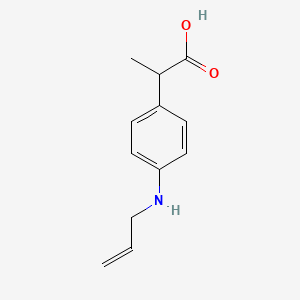
![Ethyl {cyano[2-(3-nitrophenyl)hydrazinylidene]acetyl}carbamate](/img/structure/B14658830.png)
